N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[1,3]dioxole moiety, a pyrimidine ring, and a propionamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, particularly for its potential anticancer properties .
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the pyrimidine ring, followed by their coupling. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions. The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to modify the structure of this compound.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the DCN1-UBE2M protein-protein interaction, which plays a role in the neddylation pathway. This inhibition leads to a reduction in the steady-state levels of neddylated CUL1 and CUL3, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE can be compared with other compounds that have similar structural features or biological activities:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[1,3]dioxole moiety and have shown anticancer activity.
N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound is used for the detection of carcinogenic lead and has a similar benzo[1,3]dioxole structure.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown antitumor activities and share the benzo[1,3]dioxole moiety.
Properties
Molecular Formula |
C21H16F3N3O3S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C21H16F3N3O3S/c1-12(19(28)25-14-7-8-16-17(9-14)30-11-29-16)31-20-26-15(13-5-3-2-4-6-13)10-18(27-20)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,28) |
InChI Key |
VMGNMCSPIGYNRD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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